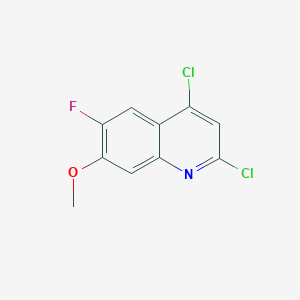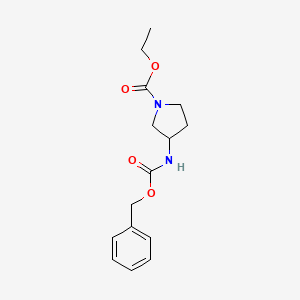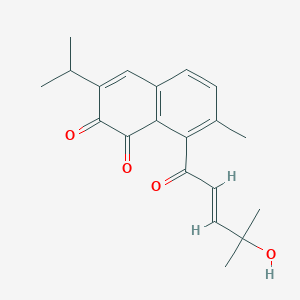
Colby trifluoromethylation reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Colby trifluoromethylation reagent is an amidinate salt of hexafluoroacetone hydrate. This reagent is known for its ability to introduce trifluoromethyl groups into organic molecules, making it a valuable tool in synthetic chemistry. The reagent is air-stable and appears as a white solid .
Preparation Methods
The Colby trifluoromethylation reagent can be prepared from the ethereal solution of hexafluoroacetone trihydrate. The synthetic route involves the reaction of hexafluoroacetone trihydrate with an amidine to form the amidinate salt . This preparation method ensures the reagent’s stability and effectiveness in various trifluoromethylation reactions.
Chemical Reactions Analysis
The Colby trifluoromethylation reagent undergoes various trifluoromethylation reactions with electrophiles under different reaction conditions to afford trifluoromethylated products . It can add trifluoromethyl groups in a nucleophilic fashion to carbonyls and sulfides . The reagent is also capable of releasing trifluoroacetate, which can be used as a source of fluoroform .
Scientific Research Applications
The Colby trifluoromethylation reagent is widely used in the preparation of fluorinated organic compounds . Its ability to introduce trifluoromethyl groups makes it valuable in pharmaceutical research, where fluorine is often introduced to improve bioavailability and metabolic stability . The reagent is also used in the synthesis of agrochemicals and materials science .
Mechanism of Action
The Colby trifluoromethylation reagent exerts its effects through the release of trifluoroacetate, which can then add trifluoromethyl groups to various substrates . The nucleophilic addition of trifluoromethyl groups to carbonyls and sulfides is a key reaction facilitated by this reagent . This mechanism allows for the efficient introduction of trifluoromethyl groups into organic molecules.
Comparison with Similar Compounds
The Colby trifluoromethylation reagent is unique due to its stability and effectiveness in introducing trifluoromethyl groups. Similar compounds include trifluoromethyltrimethylsilane and trifluoromethylsulfonium salts . the Colby reagent’s air-stability and ease of handling make it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C12H18F6N2O2 |
|---|---|
Molecular Weight |
336.27 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-olate;2,3,4,5,7,8,9,10-octahydro-1H-pyrido[1,2-a][1,3]diazepin-6-ium |
InChI |
InChI=1S/C9H16N2.C3HF6O2/c1-3-7-11-8-4-2-6-10-9(11)5-1;4-2(5,6)1(10,11)3(7,8)9/h1-8H2;10H/q;-1/p+1 |
InChI Key |
KLFPIGGEHCRUOP-UHFFFAOYSA-O |
Canonical SMILES |
C1CC[N+]2=C(C1)NCCCC2.C(C(F)(F)F)(C(F)(F)F)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
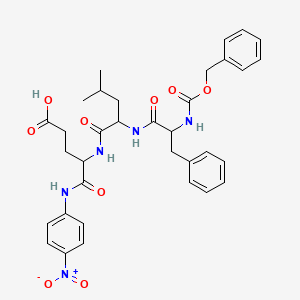
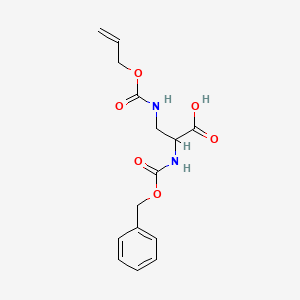
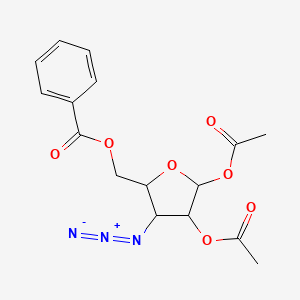
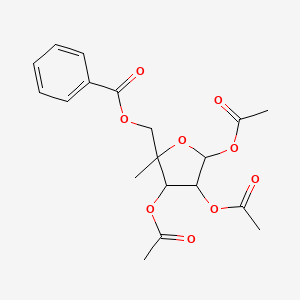
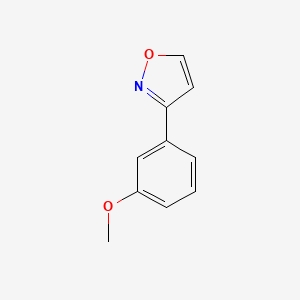
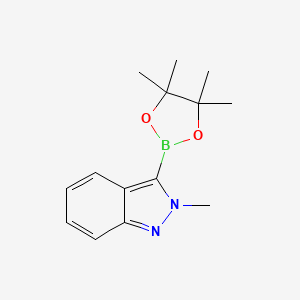
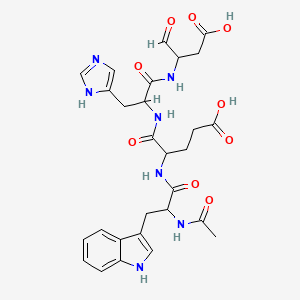
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)

![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
